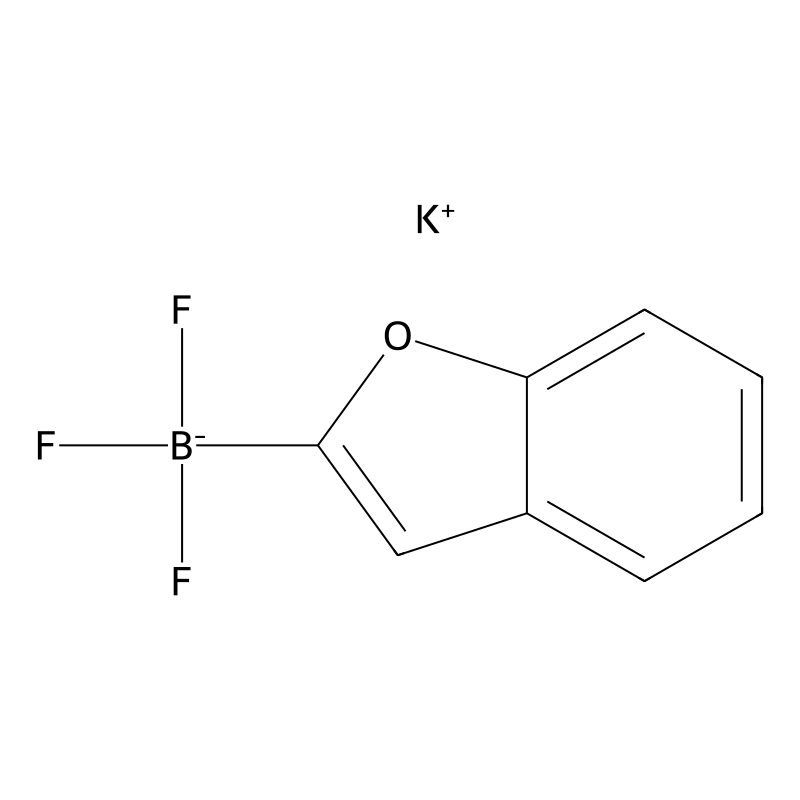

Potassium benzofuran-2-yltrifluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- KBBF is a valuable synthetic building block due to the presence of the benzofuran-2-yl group. This group can be incorporated into various organic molecules through coupling reactions. For instance, KBBF can be used in Suzuki-Miyaura couplings to introduce the benzofuran moiety into complex organic structures ().

Medicinal Chemistry:

- The benzofuran ring system is present in various bioactive molecules with potential therapeutic applications. KBBF can serve as a precursor for the synthesis of novel benzofuran-containing drug candidates. Researchers can utilize KBBF's reactivity to explore the structure-activity relationship of these potential drugs ().

Material Science:

- The unique properties of KBBF, including its chemical stability and potential for functionalization, make it a candidate for material science research. For example, KBBF could be explored in the development of novel organic materials with specific optical or electronic properties. However, more research is required in this area.

Potassium benzofuran-2-yltrifluoroborate is a specialized organotrifluoroborate compound characterized by its unique structural features, combining a benzofuran moiety with a trifluoroborate group. This compound has gained attention in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions. The benzofuran structure, consisting of a fused benzene and furan ring, imparts notable biological properties, making this compound of interest in medicinal chemistry as well.

The synthesis of potassium benzofuran-2-yltrifluoroborate typically involves the reaction of benzofuran with boron sources under controlled conditions. The general approach includes:

- Preparation of Benzofuran Derivative: Starting from readily available precursors.

- Formation of Trifluoroborate: Reacting the benzofuran derivative with potassium fluoride and boron trifluoride etherate to yield the trifluoroborate salt.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired purity.

This method allows for efficient synthesis while maintaining the stability of the trifluoroborate group .

Potassium benzofuran-2-yltrifluoroborate is primarily used in organic synthesis as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Its stability under air and moisture conditions makes it easier to handle compared to other boron reagents. Additionally, it can be employed in the synthesis of complex organic molecules and pharmaceuticals due to its ability to form carbon-carbon bonds efficiently .

Studies investigating the interactions of potassium benzofuran-2-yltrifluoroborate with other reagents have shown that it can effectively participate in various coupling reactions without significant side reactions. Its compatibility with different functional groups enhances its utility in synthetic organic chemistry. Interaction studies also highlight its role as a versatile building block for constructing more complex molecular architectures .

Potassium benzofuran-2-yltrifluoroborate shares similarities with several other organotrifluoroborates, which also serve as reagents in synthetic chemistry. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Potassium furan-2-yltrifluoroborate | Furan ring structure | Less sterically hindered than benzofuran variant |

| Potassium thiophen-3-yltrifluoroborate | Thiophene ring structure | Potentially different reactivity due to sulfur atom |

| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | Trifluoromethyl group on phenyl | Enhanced electrophilicity due to trifluoromethyl group |

| Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | Two trifluoromethyl groups on phenyl | Increased electron-withdrawing effects |

Potassium benzofuran-2-yltrifluoroborate is unique due to its specific combination of aromaticity from the benzofuran structure and stability provided by the trifluoroborate group, making it particularly effective in cross-coupling reactions compared to other similar compounds .

Organotrifluoroborates emerged from foundational work in the 1960s, when Chambers et al. synthesized CF₃BF₃K, demonstrating the stability of trifluoroborate anions. The field advanced significantly in 1995 when Vedejs developed a practical method for converting boronic acids (RB(OH)₂) to potassium trifluoroborates (RBF₃K) using aqueous potassium bifluoride (KHF₂). This innovation enabled large-scale production of air-stable reagents, including benzofuran derivatives. By the 2000s, researchers like Molander expanded their applications in cross-coupling reactions, establishing potassium benzofuran-2-yltrifluoroborate as a key reagent for constructing benzofuran-containing architectures.

Structural Features of Benzofuran-2-yltrifluoroborate Anion

The anion [C₈H₅BF₃]⁻ features a benzofuran moiety fused to a trifluoroborate group. Key structural attributes include:

The benzofuran ring’s electron-rich nature enhances nucleophilicity at the 2-position, while the BF₃⁻ group mitigates Lewis acidity, preventing undesired side reactions.

Role in Modern Organometallic Chemistry

This reagent addresses critical challenges in Suzuki-Miyaura couplings:

- Stability: Unlike boronic acids, it resists proto-deboronation under acidic or aqueous conditions.

- Compatibility: Functions in oxygen-tolerant systems, enabling reactions without rigorous inert-atmosphere protocols.

- Versatility: Couples with aryl chlorides, bromides, and heteroaryl electrophiles, as demonstrated in benzimidazole functionalization.

Crystallographic Analysis

Potassium benzofuran-2-yltrifluoroborate (molecular formula C₈H₅BF₃KO, molecular weight 224.03 g/mol) exhibits distinctive crystallographic characteristics that reflect the unique coordination properties of organotrifluoroborate salts [1] [2]. The compound manifests as a white solid with a melting point range of 310-353°C, indicating significant thermal stability [1].

The molecular structure features a tetrahedral BF₃ unit bound to the 2-position of the benzofuran ring, with potassium serving as the countercation. The canonical SMILES notation ([K+].[F]B⁻(F)(F)c1cc2ccccc2o1) reveals the ionic nature of the salt, wherein the benzofuran-2-yltrifluoroborate anion is stabilized by potassium coordination [1] [2].

X-ray crystallographic investigations of related potassium organotrifluoroborate salts demonstrate that these compounds consistently adopt layered architectures [3] [4]. The crystallographic analysis reveals that potassium trifluoroborate salts characteristically form either single-sheet or double-sheet ionic layers, with the specific arrangement determined by the nature of aromatic ring substituents [3] [4]. In benzofuran-derived trifluoroborates, the electron-donating character of the oxygen heteroatom influences the crystal packing motif, potentially favoring single-sheet layered structures similar to those observed in alkoxy-substituted aryltrifluoroborates [3].

The coordination environment around potassium cations in organotrifluoroborate crystals typically exhibits irregular KF₈ geometry, where potassium ions coordinate to fluorine atoms from multiple trifluoroborate units [5]. These coordination polyhedra share faces and edges, generating infinite two-dimensional layers that define the crystalline architecture. The layered character manifests in platelike crystal morphology with a pronounced tendency for stratification parallel to the layer planes [3] [4].

Spectroscopic Profiling

Multi-Nuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹¹B, ¹⁹F)

Comprehensive multi-nuclear Nuclear Magnetic Resonance spectroscopic analysis provides definitive structural characterization of potassium benzofuran-2-yltrifluoroborate. The spectroscopic signature reflects the unique electronic environment created by the benzofuran heterocycle and the trifluoroborate functionality.

¹H Nuclear Magnetic Resonance spectroscopy in dimethyl sulfoxide-d6 reveals characteristic resonances for the benzofuran aromatic system [6]. The benzofuran protons appear in the aromatic region between 6.2 and 7.4 parts per million, with the C-3 proton of the benzofuran ring typically appearing as a singlet due to its unique electronic environment adjacent to the boron-bearing carbon [6]. The integration pattern and chemical shift values are consistent with an intact benzofuran framework with substitution at the 2-position.

¹³C Nuclear Magnetic Resonance analysis demonstrates the characteristic broadening of the carbon signal directly bonded to boron [7]. The carbon bearing the boron atom (C-2 of benzofuran) exhibits significant line broadening due to the quadrupolar relaxation mechanism of the ¹¹B nucleus [7]. This broadening effect serves as a diagnostic feature for identifying the boron attachment site. The remaining benzofuran carbons display sharp resonances consistent with an unperturbed aromatic system, with chemical shifts ranging from 100-160 parts per million [6] [8].

¹¹B Nuclear Magnetic Resonance spectroscopy provides critical information about the boron coordination environment. Potassium organotrifluoroborates characteristically exhibit ¹¹B resonances in the range of -26 to -45 parts per million, significantly upfield from neutral boron species [9] [7]. For potassium benzofuran-2-yltrifluoroborate, the ¹¹B signal appears as a quartet due to coupling with three equivalent fluorine atoms, with the coupling constant J(¹¹B-¹⁹F) providing information about the B-F bond strength [7]. Enhanced resolution techniques reveal that the ¹¹B-¹⁹F coupling constants for organotrifluoroborates typically range from 15-25 Hz [7].

¹⁹F Nuclear Magnetic Resonance spectroscopy offers the highest sensitivity for characterizing the trifluoroborate unit. The three equivalent fluorine atoms appear as a single resonance in the range of -129 to -141 parts per million, exhibiting a characteristic quartet pattern due to coupling with the ¹¹B nucleus [7] [10]. The ¹⁹F Nuclear Magnetic Resonance spectrum shows excellent resolution, and the chemical shift provides information about the electronic environment of the fluorine atoms. The downfield shift relative to neutral fluorinated compounds reflects the anionic character of the trifluoroborate unit [7].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry employing electrospray ionization techniques provides accurate molecular weight determination and structural confirmation for potassium benzofuran-2-yltrifluoroborate [11] [12]. The compound ionizes readily under negative ion mode electrospray conditions, generating the characteristic molecular anion [C₈H₅BF₃O]⁻ with an exact mass of 184.0549 atomic mass units [6].

Mass spectrometric analysis reveals excellent agreement between theoretical and experimental mass values, with typical mass accuracies within 5 parts per million when employing appropriate internal standards [11]. The isotope pattern provides additional confirmation of molecular composition, with the boron isotope effect (¹⁰B and ¹¹B) generating characteristic peak patterns that confirm the presence of a single boron atom [13].

Fragmentation studies under collision-induced dissociation conditions demonstrate the stability of the B-C bond in organotrifluoroborates. The primary fragmentation pathway involves loss of individual fluorine atoms from the trifluoroborate unit, generating species such as [C₈H₅BF₂O]⁻ and [C₈H₅BFO]⁻ [11]. The benzofuran aromatic system remains intact under moderate collision energies, confirming the robust nature of the heterocyclic framework.

The mass spectrometric behavior of potassium benzofuran-2-yltrifluoroborate aligns with established patterns for organotrifluoroborate salts, wherein the anionic trifluoroborate species demonstrates enhanced stability compared to neutral boronic acid derivatives [11]. This stability contributes to the utility of these compounds as synthetic intermediates and cross-coupling partners.

Computational Chemistry Insights

B-F Bond Length Correlations

Density functional theory calculations provide detailed insights into the bonding characteristics of potassium benzofuran-2-yltrifluoroborate [14] [15]. The B-F bond lengths in organotrifluoroborates consistently measure approximately 1.619 Å, representing a mean value derived from extensive crystallographic analyses [16]. This bond length reflects the ionic character of the B-F interaction within the tetrahedral trifluoroborate anion.

Computational analysis reveals that the B-F bond lengths exhibit minimal variation across different organotrifluoroborate systems, indicating that the electronic nature of the organic substituent exerts limited influence on the B-F bonding [16]. The benzofuran substituent, despite its electron-rich character, does not significantly perturb the B-F bond distances from the established mean value. This consistency demonstrates the isolated nature of the trifluoroborate anion from the organic moiety.

The tetrahedral geometry around boron is maintained across all organotrifluoroborate structures, with F-B-F bond angles averaging 109.5°, consistent with ideal tetrahedral geometry [16]. The B-C bond connecting the trifluoroborate unit to the benzofuran ring exhibits a typical length of approximately 1.59 Å, indicating normal covalent bonding character [16].

Electronic structure calculations demonstrate that the negative charge in the trifluoroborate anion is primarily localized on the fluorine atoms, with minimal charge delocalization onto the boron center or the organic substituent [14]. This charge distribution pattern explains the stability of organotrifluoroborates toward nucleophilic attack and their resistance to hydrolysis under mild conditions.

Hammett Parameter Relationships

The electronic effects of the benzofuran substituent in potassium benzofuran-2-yltrifluoroborate can be quantitatively analyzed through Hammett parameter correlations [17] [18]. The benzofuran moiety exhibits moderate electron-donating character, with estimated Hammett sigma values reflecting the combined inductive and resonance effects of the oxygen-containing heterocycle.

Computational studies indicate that benzofuran derivatives typically exhibit negative Hammett sigma values, consistent with electron-donating behavior [19]. The oxygen atom in the benzofuran ring contributes electron density through resonance donation, while the fused aromatic system provides additional stabilization through conjugation. These electronic effects translate to enhanced reactivity in electrophilic substitution reactions and modified coordination behavior with metal centers.

The relationship between Hammett parameters and trifluoroborate reactivity has been established for various aromatic systems [18] [20]. Electron-donating substituents, such as the benzofuran oxygen, generally enhance the nucleophilicity of the corresponding organometallic species in cross-coupling reactions. This enhanced reactivity manifests in improved reaction rates and yields when potassium benzofuran-2-yltrifluoroborate serves as a coupling partner in Suzuki-Miyaura reactions.

Linear free energy relationships demonstrate strong correlations between Hammett parameters and various physicochemical properties of organotrifluoroborates [19] [20]. The thermodynamic driving forces for hydrogen atom transfer, proton transfer, and electron transfer processes all exhibit linear dependence on the sum of Hammett substituent parameters. For benzofuran-substituted systems, these correlations predict enhanced stability toward oxidative conditions and improved selectivity in radical-mediated transformations.

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant